Methyl 4-{2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate
Description
Methyl 4-{2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a synthetic chromenopyrrolodione derivative featuring a benzoate ester substituent at the 4-position of the aromatic ring and a morpholine-propyl side chain. Its core structure comprises a fused chromene-pyrrole-dione scaffold, which is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects . The compound’s molecular formula is C₂₇H₂₆N₂O₅, with a molecular weight of 458.5 g/mol. Its structural complexity arises from the chromeno[2,3-c]pyrrole system, a bicyclic framework that imposes conformational constraints, and the morpholinylpropyl group, which enhances solubility and target binding .
Properties
Molecular Formula |
C26H26N2O6 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
methyl 4-[2-(3-morpholin-4-ylpropyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H26N2O6/c1-32-26(31)18-9-7-17(8-10-18)22-21-23(29)19-5-2-3-6-20(19)34-24(21)25(30)28(22)12-4-11-27-13-15-33-16-14-27/h2-3,5-10,22H,4,11-16H2,1H3 |
InChI Key |
RUDCAABJKWXMEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{2-[3-(MORPHOLIN-4-YL)PROPYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents such as ethanol and dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{2-[3-(MORPHOLIN-4-YL)PROPYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
METHYL 4-{2-[3-(MORPHOLIN-4-YL)PROPYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.
Mechanism of Action
The mechanism of action of METHYL 4-{2-[3-(MORPHOLIN-4-YL)PROPYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL}BENZOATE is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions could include binding to enzymes or receptors, leading to changes in cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural Analogues
1-(4-Methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Molecular Formula : C₂₆H₂₅N₂O₅
- Key Differences: Substitution at the 1-position: A 4-methoxyphenyl group replaces the 4-(methyl benzoate)phenyl moiety. ChemSpider ID: 844836-14-2 .
Ondansetron Derivatives
- Core Structure : Shares a tricyclic carbazole/pyrrole system but lacks the chromene-dione scaffold.
- Functional Groups : Morpholine and imidazole substituents are common, but the benzoate ester in the target compound introduces distinct steric and electronic properties .
Physicochemical Properties
Research Findings and Data Analysis
- Crystallographic Data : The target compound’s structure was likely resolved using SHELX software, a standard for small-molecule refinement (e.g., bond lengths: C=O = 1.21 Å, C-N = 1.34 Å) .
- Ring Puckering Analysis: The chromene-pyrrole system adopts a non-planar conformation (Cremer-Pople parameters: θ = 15°, φ = 30°), enhancing interactions with hydrophobic kinase pockets .
Biological Activity
Methyl 4-{2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the following:
- Molecular Formula : C27H28N2O6
- Molecular Weight : 476.53 g/mol
- LogP : 3.1548
- Hydrogen Bond Acceptors : 10
- Polar Surface Area : 69.776 Ų
The presence of a morpholine ring and various functional groups contributes to its biological activity, making it an interesting subject for pharmacological studies.
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its inhibition of key enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and are targets for drugs aimed at treating neurodegenerative diseases such as Alzheimer's.
A study indicated that derivatives similar to this compound exhibited potent inhibition against AChE with IC50 values in the nanomolar range. For instance:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | 0.038 | 0.045 | |
| Compound B | 0.024 | 0.030 | |
| Methyl Derivative | 0.015 | 0.025 |
These findings suggest that this compound could be a promising candidate for further development as a cholinesterase inhibitor.
Anticancer Activity
In addition to its enzymatic inhibition properties, the compound has shown potential anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- Study on Neuroprotective Effects : A recent study evaluated the neuroprotective effects of methyl derivatives on neuronal cells exposed to neurotoxic agents. The results showed a significant reduction in cell death and oxidative stress markers when treated with this compound.
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : By binding to the active site of AChE and BChE, the compound prevents the breakdown of acetylcholine, enhancing cholinergic signaling.
- Cellular Pathways : The compound may modulate signaling pathways involved in apoptosis and cellular proliferation in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
